

N4-acetylcytidine Phosphoramidite: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ac-rC Phosphoramidite	
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For researchers, scientists, and drug development professionals, N4-acetylcytidine (ac4C) has emerged as a critical modification in RNA therapeutics and functional genomics. This guide provides an in-depth overview of the properties, synthesis, and application of N4-acetylcytidine phosphoramidite, the key building block for introducing this modification into synthetic oligonucleotides.

N4-acetylcytidine is a naturally occurring post-transcriptional modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). [1][2] Its presence can significantly impact RNA stability, translation efficiency, and biological function.[2] The ability to site-specifically incorporate ac4C into synthetic RNA oligonucleotides is crucial for elucidating its precise roles and for the development of novel RNA-based therapeutics. This is achieved through the use of N4-acetylcytidine phosphoramidites in solid-phase oligonucleotide synthesis.

Core Properties of N4-acetylcytidine Phosphoramidites

The selection of the appropriate phosphoramidite is critical for successful oligonucleotide synthesis. Several variants of N4-acetylcytidine phosphoramidites are commercially available, differing in their protecting groups at the 2'-hydroxyl position for RNA synthesis or lacking it for DNA synthesis. The key quantitative properties of common N4-acetylcytidine phosphoramidites are summarized in the table below.



Property	5'-O-DMT-2'-deoxy- N4-acetylcytidine- 3'-CE Phosphoramidite	5'-O-DMT-2'-O- methyl-N4- acetylcytidine-3'- CE Phosphoramidite	5'-O-DMT-2'-O- TBDMS-N4- acetylcytidine-3'- CE Phosphoramidite
Molecular Formula	C41H50N5O8P	C42H52N5O9P	C47H64N5O9PSi
Molecular Weight	771.9 g/mol	801.88 g/mol	902.1 g/mol
Purity (by HPLC)	≥98%	Not specified	≥98.0%
Appearance	White to Off-white Powder	Not specified	White to faint yellow powder
Solubility	Soluble in DMSO (≥ 10 mg/ml), Ethanol (≥ 10 mg/ml)	Not specified	Not specified
Storage	-20°C	2°C - 8°C	-20°C

Experimental Protocols

The incorporation of N4-acetylcytidine into oligonucleotides follows the standard phosphoramidite solid-phase synthesis cycle. However, special considerations are required during the deprotection steps to preserve the N4-acetyl group, which can be labile under standard basic conditions.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

- Detritylation (Deblocking): The acid-labile 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed using a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
- Coupling: The N4-acetylcytidine phosphoramidite, dissolved in anhydrous acetonitrile, is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT). The activated





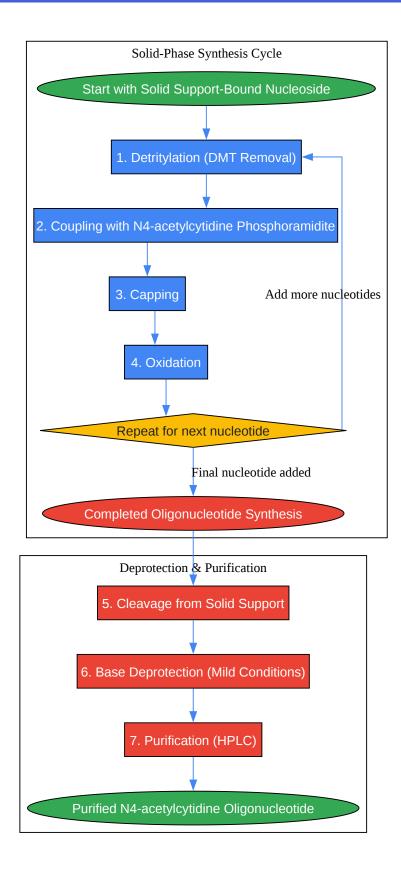


phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

- Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically consisting of acetic anhydride and N-methylimidazole.
- Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.









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References

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